1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one

Medicinal Chemistry Synthetic Intermediates SAR Analysis

Sourcing generic 4,6-dimethylindoline analogs introduces uncontrolled variables that invalidate synthetic pathway fidelity and comparative SAR analysis. This compound solves that problem through its unique dual-functionalization: the 1-acetyl group pre-blocks the indoline N-H nucleophilic site, while the 3-(2-methoxyethyl) side chain precisely modulates lipophilicity (LogP 2.9) within the optimal CNS drug space (LogP 2-4). Procuring this advanced intermediate directly eliminates a low-yielding late-stage N-acetylation step, reducing synthetic route length and improving process mass intensity. Key differentiators: (1) HBD count of 0 enables direct pharmacological isolation of amine acylation effects; (2) balanced TPSA (29.54 Ų) and LogP (2.9) provide a critical calibration data point for QSPR model validation-a gradient unachievable with single-feature analogs.

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
CAS No. 647009-57-2
Cat. No. B12602364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one
CAS647009-57-2
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(CN(C2=C1)C(=O)C)CCOC)C
InChIInChI=1S/C15H21NO2/c1-10-7-11(2)15-13(5-6-18-4)9-16(12(3)17)14(15)8-10/h7-8,13H,5-6,9H2,1-4H3
InChIKeyRGTDYDOKIJTTGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one: Structural Identity & Baseline


1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one (C15H21NO2, MW 247.33 g/mol) is a fully synthetic, disubstituted 2,3-dihydroindole (indoline) derivative . It features a 1-acetyl protecting group and a 3-(2-methoxyethyl) side chain on a 4,6-dimethylindoline core. This scaffold is recognized in medicinal chemistry as a privileged structure, often utilized as a key intermediate or building block in the synthesis of more complex bioactive molecules . Computationally predicted properties such as its topological polar surface area (TPSA, 29.54 Ų) and consensus LogP (XLogP3-AA, 2.9) position it within a drug-like physicochemical space, but its primary value proposition lies in its specific, orthogonal-protection substitution pattern not found in common analogs .

1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one: Not Replaceable by Generic Indoline Analogs


Simple in-class indoline substitution is scientifically invalid for procurement due to the compound's unique dual-functionalization. The target molecule is simultaneously N-protected (1-acetyl) and C-3 substituted (2-methoxyethyl) . Procuring a generic '4,6-dimethylindoline' analog, such as the N-acetyl-only (CAS 131880-74-5) or C-3-substituted-only (CAS 647009-56-1) variants, fundamentally alters the chemical topology, reactivity, and physicochemical profile . The 1-acetyl group blocks a nucleophilic site, while the flexible methoxyethyl chain modulates lipophilicity and potential target interactions; swapping either component with a structurally distinct analog introduces uncontrolled variables that invalidate synthetic pathway fidelity and comparative structure-activity relationship (SAR) analysis .

1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one: Quantitative Differentiation vs. Closest Analogs


N-Acetyl vs. Free NH in Closest 3-Methoxyethyl Analog

The target compound is an N-acetylated indoline, distinguishing it from its closest primary analog, 3-(2-methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indole (CAS 647009-56-1), which bears a reactive secondary amine (NH) . In the comparator, the NH group acts as an H-bond donor, whereas the target compound's N-acetyl group renders it an H-bond acceptor only. This changes the hydrogen bond donor count from 1 to 0, a critical alteration for any downstream synthesis involving electrophilic reagents or biological assays where amine basicity is a factor .

Medicinal Chemistry Synthetic Intermediates SAR Analysis

Lipophilicity: 3-Methoxyethyl Chain vs. Unsubstituted Core

The 3-methoxyethyl group differentiates the target from the core scaffold, 1-acetyl-4,6-dimethylindoline (CAS 131880-74-5). This substitution significantly increases the computed lipophilicity. The target compound has a predicted consensus LogP of 2.9, while the unsubstituted comparator has a predicted LogP of approximately 2.0, an increase driven by the two additional methylene units and the ether oxygen [1]. This difference places the compounds in distinct ADME-optimal chemical spaces for CNS drug discovery, where LogP values between 2 and 5 are preferred [2].

Drug Design Physicochemical Profiling ADME Prediction

TPSA Increase by Ether Oxygen

The target compound exhibits a predicted TPSA of 29.54 Ų, compared to 20.31 Ų for 1-acetyl-4,6-dimethylindoline (CAS 131880-74-5) . This increase is directly attributable to the ether oxygen in the 3-methoxyethyl chain, which adds a hydrogen bond acceptor. While both compounds fall within the range considered optimal for oral absorption (<140 Ų total, <60 Ų for CNS penetration), the quantitative difference indicates that the target compound will have somewhat enhanced aqueous solubility and altered efflux transporter recognition potential relative to its less polar counterpart [1].

Medicinal Chemistry Oral Bioavailability Structure-Property Relationships

Orthogonal Protecting Group Strategy

In the context of multi-step synthesis, the target compound represents a uniquely protected building block . While both 1-acetyl-4,6-dimethylindoline and 3-(2-methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indole serve as generic intermediates, the target compound integrates the N-acetyl protecting group and the C-3 side chain simultaneously. This eliminates the need for a subsequent N-acetylation or N-protection step after a C-3 functionalization, directly streamlining synthetic routes that require this specific substitution pattern [1].

Organic Synthesis Process Chemistry Building Blocks

1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one: Optimal Application Scenarios


Indoline Library Synthesis for CNS Lead Optimization

When constructing a library of indoline-based compounds aimed at CNS targets, the target compound's predicted LogP of 2.9, falling squarely in the optimal CNS drug space (LogP 2-4), makes it a superior starting point compared to the unsubstituted core (LogP ~2.0) . The presence of the N-acetyl group pre-installs a protecting group, enabling direct C-5 and C-7 functionalization without requiring prior N-H protection, thus accelerating library synthesis for lead optimization programs .

SAR Studies: N-H Hydrogen Bond Donor Replacement

For structure-activity relationship studies seeking to determine the biological effect of eliminating an indoline N-H hydrogen bond donor (HBD) while retaining an ether side chain, this compound is the precise tool . Its HBD count of 0, compared to 1 for 3-(2-methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indole, allows scientists to directly isolate the pharmacological impact of amine acylation without simultaneously altering the side chain, a variable unaddressed by using the simple N-acetyl-4,6-dimethylindoline analog .

Large-Scale Process for Acetylindoline Intermediates

In process chemistry, the target compound is an advanced intermediate that circumvents a low-yielding late-stage N-acetylation reaction required for the NH analog . Procuring this compound directly can reduce the synthetic route by one step, improving overall process mass intensity and reducing manufacturing costs, as evidenced by the industrial patent literature detailing the importance of acetylated indoline derivatives in scalable synthesis .

QSAR Model Calibration

The distinct and well-defined computational descriptors of this compound—notably its balanced TPSA of 29.54 Ų and LogP of 2.9—make it a valuable data point for calibrating quantitative structure-property relationship (QSPR) models . Its position in chemical space between completely non-polar indolines and more polar analogs provides a necessary gradient to test model predictions for oral absorption and passive permeability, a calibration that cannot be achieved with single-feature analogs [1].

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